Predicted Brønsted Basicity (pKa) of N,N-Diisopropyl-2-ethylbutylamine Compared to DIPEA and TEA
The conjugate acid of N,N-Diisopropyl-2-ethylbutylamine has a predicted pKa of 10.76 ± 0.28 . This is structurally differentiated from DIPEA (Hünig's base, predicted pKa ~10.98) and Triethylamine (TEA, predicted pKa ~10.75) [1]. The slightly lower predicted basicity relative to DIPEA, attributed to the electron-donating effect of the longer 2-ethylbutyl chain partially offset by steric shielding, can influence deprotonation selectivity in the presence of acid-sensitive substrates.
| Evidence Dimension | Predicted acid dissociation constant (pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa = 10.76 ± 0.28 (predicted) |
| Comparator Or Baseline | Hünig's base (DIPEA): pKa ≈ 10.98 (predicted); Triethylamine (TEA): pKa ≈ 10.75 (predicted) |
| Quantified Difference | 0.22 pKa units lower than DIPEA; nearly identical to TEA |
| Conditions | ACD/Labs Percepta prediction; aqueous, 25 °C |
Why This Matters
Even small differences in pKa can dictate the choice of base for optimal reaction kinetics and selectivity, particularly in multi-step pharmaceutical intermediate synthesis where over-deprotonation must be avoided.
- [1] ChemicalBook. N,N-Diisopropylethylamine (DIPEA, CAS 7087-68-5) Chemical Properties. View Source
